
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine
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Overview
Description
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is characterized by the presence of an acetyl group attached to a pyridine ring, which is further substituted with a 2,4-dimethylphenoxy group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine typically involves the reaction of 2,4-dimethylphenol with 4-chloropyridine under basic conditions to form the intermediate 2-(2,4-dimethylphenoxy)pyridine . This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Acetyl Group Reactivity
The acetyl substituent undergoes characteristic carbonyl reactions:
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Hydrolysis : Acid- or base-catalyzed conversion to 2-(2,4-dimethylphenoxy)pyridine-4-carboxylic acid.
Conditions : 6M HCl, 80°C, 12h (yield: ~75%).
Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by deprotonation. -
Nucleophilic Addition :
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Reduction : Sodium borohydride reduces the acetyl group to a hydroxymethyl group (secondary alcohol).
Pyridine Ring Functionalization
The electron-deficient pyridine ring participates in electrophilic and nucleophilic reactions:
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Nucleophilic Aromatic Substitution (NAS) :
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Electrophilic Substitution :
Phenoxy Group Transformations
The 2,4-dimethylphenoxy moiety directs electrophiles to specific positions:
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Electrophilic Aromatic Substitution :
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Nitration : Occurs at the C6 position (ortho to methyl groups) with HNO₃/AcOH (yield: 58%).
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Bromination : NBS in CCl₄ selectively brominates the C5 position of the phenoxy ring.
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Oxidative Coupling : Mn(OAc)₃-mediated dimerization forms biaryl structures under aerobic conditions .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
Reaction Type | Catalyst | Coupling Partner | Position | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | C3 | 74% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | C5 | 63% |
Cyclization and Heterocycle Formation
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Hydrazone Cyclization : Reaction with thiocarbohydrazide forms pyrazolo[3,4-b]pyridines under acidic conditions.
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1,3-Dipolar Cycloaddition : Acetyl group reacts with nitrile oxides to yield isoxazolyl-pyridine hybrids .
Key Mechanistic Insights
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Steric Effects : The 2,4-dimethylphenoxy group imposes steric constraints, reducing reactivity at proximal pyridine positions (e.g., C6 substitution is disfavored) .
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Electronic Modulation : The acetyl group withdraws electron density via conjugation, enhancing pyridine’s electrophilicity at C3 and C5 .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote acetyl hydrolysis in protic media.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine primarily focus on its anti-inflammatory and anti-cancer properties. Research indicates that this compound can interact with biological targets involved in inflammatory pathways and cancer progression.
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promise in inhibiting the growth of lung adenocarcinoma cells .
- Anti-Inflammatory Properties : Research has highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .
Agrochemical Applications
In agrochemicals, this compound is explored for its role in pesticide formulations. The compound's chemical structure allows it to act effectively against a range of pests while being less harmful to beneficial insects.
Pesticide Development
- Formulation of New Pesticides : The compound can be incorporated into pesticide formulations aimed at controlling agricultural pests. Its efficacy and safety profile make it a candidate for developing environmentally friendly pest control solutions .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Anti-inflammatory, Anti-cancer agents | Effective against inflammatory diseases and cancers |
Agrochemicals | Pesticide formulations | Potential for environmentally friendly pest control |
Mechanism of Action
The mechanism of action of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The phenoxy group can interact with hydrophobic pockets in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-2-(2,4-dimethylphenoxy) benzene
- 4-Acetyl-2-(2,4-dimethylphenoxy) toluene
- 4-Acetyl-2-(2,4-dimethylphenoxy) aniline
Uniqueness
4-Acetyl-2-(2,4-dimethylphenoxy) pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, toluene, or aniline rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine compounds are known for their diverse therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine, supported by data tables and relevant research findings.
Chemical Structure and Properties
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine features a pyridine ring substituted with an acetyl group and a dimethylphenoxy moiety. The structural characteristics of this compound are significant for its biological activity, as the presence of the pyridine nucleus often enhances interaction with biological targets.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures showed varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
---|---|---|---|
4-Acetyl-2-(2,4-dimethylphenoxy)pyridine | TBD | TBD | S. aureus ATCC 25923 |
Similar Pyridine Derivative | 15.62 | 31.25 | E. coli ATCC 1576 |
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound could be effective against certain pathogens, although specific data for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine is still needed.
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral potential. A review noted that compounds containing the pyridine nucleus have shown effectiveness against various viral infections, particularly in the context of emerging diseases like COVID-19. The mechanism often involves interference with viral replication processes or modulation of host immune responses .
Anti-inflammatory Effects
Studies have indicated that pyridine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases . This suggests a potential therapeutic application for 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of various pyridine derivatives, it was found that compounds similar to 4-acetyl-2-(2,4-dimethylphenoxy)pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a panel of bacterial strains to assess the efficacy of these compounds.
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity studies conducted on related pyridine derivatives revealed varying degrees of toxicity towards human cell lines. For instance, one compound demonstrated a cytotoxic effect at concentrations above 100 µM after 24 hours of exposure. Such findings indicate the importance of evaluating the therapeutic index of 4-acetyl-2-(2,4-dimethylphenoxy)pyridine in future studies .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives of 4-Acetyl-2-(2,4-dimethylphenoxy) pyridine?
- Methodological Answer: Synthesis of phenoxy-acetylpyridine derivatives often requires reflux conditions and precise pH control. For example, in analogous compounds, ethyl 2-(2,4-dimethylphenoxy) acetate was synthesized under reflux with a strong base to overcome low acidity caused by electron-donating methyl groups . Cyclization steps (e.g., forming 1,3,4-oxadiazole derivatives) require filtration at pH 5–6 to avoid salt formation and maximize yield (81–79%) . Weak bases (e.g., triethylamine) are recommended for thiol-mediated coupling to preserve reactivity .
Q. How can NMR and EIMS data validate the structural integrity of synthesized analogs?
- Methodological Answer: 1H NMR can confirm substituent environments: aromatic protons on the pyridine and phenoxy rings appear as distinct multiplets (δ 6.8–8.5 ppm), while acetyl groups resonate as singlets near δ 2.5 ppm. 13C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in heterocycles . EIMS provides molecular ion peaks (e.g., m/z 412 for C20H20N4O4S analogs) and fragmentation patterns to verify substituent connectivity . Always compare experimental data with computational predictions (e.g., DFT) for discrepancies .
Advanced Research Questions
Q. How do electron-donating substituents on the phenoxy ring influence electrophilic reactivity?
- Methodological Answer: The 2,4-dimethylphenoxy group reduces the acidity of adjacent protons due to electron-donating methyl groups, necessitating harsh conditions (e.g., reflux with strong bases) for nucleophilic substitutions . This steric and electronic effect also slows electrophilic aromatic substitution (EAS) on the pyridine ring. Computational modeling (e.g., Fukui indices) can predict regioselectivity for EAS at the pyridine’s 3- or 5-positions, guided by steric maps and charge distribution .
Q. What strategies resolve low yields in cyclization steps for 1,3,4-oxadiazole derivatives?
- Methodological Answer: Low yields during oxadiazole formation often arise from incomplete dehydration or side reactions. Key fixes include:
- pH control: Filtering cyclized products at pH 5–6 minimizes protonation of thiol intermediates, reducing solubility losses .
- Catalysis: Adding glacial acetic acid (2–3 drops) accelerates Schiff base formation in subsequent steps (e.g., aryl carboxaldehyde condensations) .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol, as shown in analogous pyridine syntheses .
Q. How can reductive alkylation modify the pyridine ring for bioactivity studies?
- Methodological Answer: Reductive alkylation using Hantzsch ester (HE) enables C3-alkylation of dihydroxypyridines. For this compound:
- Protocol: Mix the substrate, aldehyde (1.2 eq), and HE (1.5 eq) in pyridine at 100°C for 2–4 hours .
- Mechanism: HE transfers hydride to the protonated imine intermediate, forming alkylated pyridines with >70% yield in model systems .
- Applications: This method introduces alkyl chains for probing structure-activity relationships (SAR) in agrochemical or medicinal studies .
Q. Data Contradiction Analysis
Q. How should researchers address gaps in toxicity and ecological data for this compound?
- Methodological Answer: While existing safety data sheets (SDS) lack toxicity profiles , researchers can:
- Predictive modeling: Use QSAR tools (e.g., EPA’s TEST) to estimate acute toxicity (LC50/EC50) based on structural analogs .
- In vitro assays: Prioritize mitochondrial toxicity (MTT assay) and Ames tests for mutagenicity screening .
- Ecotoxicity: Conduct Daphnia magna or algal growth inhibition tests per OECD guidelines to fill data gaps .
Q. Structural and Functional Insights
Q. What crystallographic techniques elucidate the 3D conformation of this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in analogs) . Hydrogen bonding networks (e.g., C–H···O interactions) stabilize crystal packing, which can be visualized via Mercury software . Refinement with riding models (C–H = 0.93–0.97 Å) ensures accurate thermal parameter (Uiso) assignments .
Properties
Molecular Formula |
C15H15NO2 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-14(11(2)8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 |
InChI Key |
KIZMLAHTVWDCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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